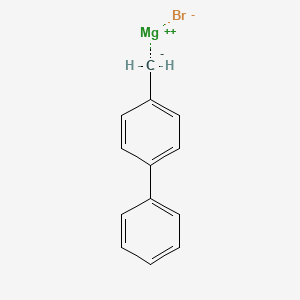

(Biphenyl-4-ylmethyl)magnesium bromide

Description

(Biphenyl-4-ylmethyl)magnesium bromide is a Grignard reagent characterized by a biphenyl moiety linked to a magnesium bromide group via a methylene bridge. Its molecular formula is C₁₃H₁₁BrMg, with a molecular weight of 271.43 g/mol. Structurally, the biphenyl group (two connected benzene rings) provides steric bulk and aromatic conjugation, while the methylene bridge (CH₂) enhances reactivity compared to aryl magnesium bromides.

Synthesis and Applications:

This compound is typically synthesized via the reaction of 4-(bromomethyl)biphenyl with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. It is widely used in cross-coupling reactions (e.g., Kumada, Negishi) to construct complex biphenyl-containing molecules, which are prevalent in pharmaceuticals, liquid crystals, and organic semiconductors .

Properties

IUPAC Name |

magnesium;1-methanidyl-4-phenylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOJPLCYQRDNDD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Biphenyl-4-ylmethyl)magnesium bromide is typically prepared by the reaction of biphenyl-4-ylmethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of (Biphenyl-4-ylmethyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Biphenyl-4-ylmethyl)magnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Alkyl Halides: Used in nucleophilic substitution reactions.

Aryl Halides: Employed in coupling reactions.

Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents.

Major Products Formed

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

New Carbon-Carbon Bonds: Result from nucleophilic substitution and coupling reactions.

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Pharmaceutical Intermediates

(Biphenyl-4-ylmethyl)magnesium bromide is utilized as an intermediate in the synthesis of various pharmaceuticals, notably angiotensin II antagonists, which are crucial for treating hypertension. The compound can react with halogenated biphenyl derivatives to form more complex structures that serve as precursors for drugs like telmisartan and losartan . These compounds have demonstrated efficacy in lowering blood pressure and managing cardiovascular diseases.

1.2. Reaction Mechanisms

The reactivity of (Biphenyl-4-ylmethyl)magnesium bromide allows it to engage in nucleophilic substitution reactions. For example, it can react with carbonyl compounds to yield alcohols or with alkyl halides to form new carbon-carbon bonds, which are essential steps in constructing complex organic molecules .

Medicinal Chemistry

2.1. Antihypertensive Agents

The biphenyl moiety is a common structural feature in many antihypertensive drugs. The ability of (Biphenyl-4-ylmethyl)magnesium bromide to facilitate the formation of biphenyl-containing compounds has made it invaluable in developing new antihypertensive agents .

2.2. Broad Pharmacological Activities

Beyond its role in antihypertensives, biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of these derivatives often involves (Biphenyl-4-ylmethyl)magnesium bromide as a critical building block .

Industrial Applications

3.1. Advanced Materials

In addition to pharmaceutical applications, (Biphenyl-4-ylmethyl)magnesium bromide is significant in producing advanced materials such as organic semiconductors and liquid crystals. Its derivatives are used in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

3.2. Catalysis

The compound can also serve as a ligand in catalysis, enhancing the efficiency of various chemical reactions such as hydroformylation and asymmetric hydrogenation . This application underscores its versatility beyond traditional organic synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Biphenyl-4-ylmethyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .

Comparison with Similar Compounds

Key Properties :

- Reactivity : As a benzyl-type Grignard reagent, it exhibits higher nucleophilicity than aryl magnesium bromides due to reduced steric hindrance and increased electron density at the reactive site.

- Stability : Requires storage in dry, oxygen-free solvents (e.g., THF or 2-methyltetrahydrofuran) at low temperatures to prevent decomposition.

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts (Biphenyl-4-ylmethyl)magnesium bromide with structurally related Grignard reagents:

Reactivity and Stability Trends

Reactivity :

- Benzyl-type vs. Aryl-type : The methylene bridge in (Biphenyl-4-ylmethyl)MgBr allows greater electron delocalization, making it ~10–20× more reactive than aryl analogs like 4-Fluorophenyl MgBr in nucleophilic additions .

- Substituent Effects : Electron-withdrawing groups (e.g., -F in 4-Fluorophenyl MgBr) enhance electrophilicity but reduce stability. Conversely, bulky groups (e.g., -tert-butyl) hinder reactivity but improve shelf life .

Stability :

Research Findings and Industrial Relevance

- Efficiency in Cross-Couplings : Studies show (Biphenyl-4-ylmethyl)MgBr achieves >90% yield in Kumada couplings with aryl chlorides at 0°C, outperforming aryl MgBr reagents requiring higher temperatures .

- Thermal Stability : 4-tert-Butylphenyl MgBr retains >95% purity after 6 months at -20°C, whereas (Biphenyl-4-ylmethyl)MgBr degrades by ~15% under similar conditions .

- Solubility Limitations : High molecular weight of (Biphenyl-4-ylmethyl)MgBr restricts solubility to ≤0.5M in THF, necessitating large solvent volumes in industrial processes .

Biological Activity

(Biphenyl-4-ylmethyl)magnesium bromide is an organomagnesium compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological interactions, making it a subject of interest for studying its biological activity.

Chemical Structure and Properties

The compound features a biphenyl group with a methyl substituent at the 4-position, coordinated with magnesium bromide. This structure is pivotal in its reactivity and biological interactions.

The biological activity of (Biphenyl-4-ylmethyl)magnesium bromide is primarily attributed to its ability to act as a nucleophile in various chemical reactions. The magnesium ion plays a crucial role in stabilizing the negative charge during reactions, facilitating interactions with various biological targets such as enzymes and receptors.

Biological Activity

Recent studies have indicated that (Biphenyl-4-ylmethyl)magnesium bromide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its possible use in developing antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neuroprotective | Protects against oxidative stress | , |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of (Biphenyl-4-ylmethyl)magnesium bromide against Staphylococcus aureus and found significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.

- Anticancer Activity : Research conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability, indicating strong anticancer properties. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Neuroprotection : In vitro studies using neuronal cultures exposed to oxidative stress showed that (Biphenyl-4-ylmethyl)magnesium bromide significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.